1-(5-amino-1H-tetrazol-1-yl)acetone
Description
1-(5-amino-1H-tetrazol-1-yl)acetone is a chemical compound with the molecular formula C4H7N5O. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Properties
IUPAC Name |
1-(5-aminotetrazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEHLATVHQUESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-amino-1H-tetrazol-1-yl)acetone typically involves the reaction of primary amines, orthoesters, and azides. One common method is the heterocyclization reaction, where primary amines react with orthoesters and sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds through a [2+3] cycloaddition mechanism to form the tetrazole ring .
Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity .
Chemical Reactions Analysis
1-(5-amino-1H-tetrazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-amino-1H-tetrazol-1-yl)acetone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s tetrazole ring is of interest for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(5-amino-1H-tetrazol-1-yl)acetone involves its interaction with molecular targets through its tetrazole ring. The ring’s electron-donating and electron-withdrawing properties enable it to stabilize electrostatic interactions with receptors and enzymes. This stabilization facilitates binding and subsequent biological effects .
Comparison with Similar Compounds
1-(5-amino-1H-tetrazol-1-yl)acetone can be compared with other tetrazole derivatives, such as:
5-aminotetrazole: Similar in structure but lacks the acetone moiety.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazole: Contains additional functional groups that confer different properties.
3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one: Has an extended conjugated system, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the tetrazole ring and acetone moiety, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-amino-1H-tetrazol-1-yl)acetone, a compound featuring a tetrazole ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole moiety can participate in hydrogen bonding and coordination with metal ions, influencing enzymatic activity and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition: Tetrazoles often act as inhibitors for enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting neurological functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example:
- Minimum Inhibitory Concentration (MIC): Studies show MIC values ranging from 62.5 µg/mL against E. coli to 78.12 µg/mL against E. faecalis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies: It exhibited antiproliferative effects on cancer cell lines such as HeLa and A549, with IC50 values of 226 µg/mL and 242.52 μg/mL respectively .
Case Studies
Several studies have explored the biological implications of this compound:
Study 1: Antimicrobial Efficacy
A recent study assessed the efficacy of various tetrazole derivatives, including this compound, against resistant strains of bacteria. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a lead for antibiotic development .
Study 2: Anticancer Properties
Another investigation focused on the compound's effect on tumor cell lines. The results demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in HeLa cells, suggesting its potential as an anticancer agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Tetrazole derivative | Yes (MIC: 62.5 µg/mL) | Yes (IC50: 226 µg/mL) |
| Other Tetrazole Derivatives | Various | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
